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Compound of Interest

Compound Name: 2,6-Dinitroterephthalic acid

CAS No.: 69824-99-3

Cat. No.: B7980812

Get Quote

Executive Summary: The Steric "Clamp"
2,6-Dinitroterephthalic acid (2,6-DNTA) is a highly specialized aromatic building block

characterized by extreme steric congestion at the C1 position. Unlike its planar counterparts

(terephthalic acid) or the centrosymmetric 2,5-isomer, 2,6-DNTA features a "vicinal clamp"

where two nitro groups flank the C1 carboxyl group.

Core Implications for Drug & Material Design:

Orthogonal Geometry: The steric pressure from the 2,6-nitro groups forces the C1-carboxyl

group to rotate nearly perpendicular (~90°) to the benzene ring to minimize repulsion,

breaking the conjugation.

Electronic Decoupling: This orthogonality electronically decouples the C1 donor from the

aromatic system, creating a unique "Janus-faced" ligand with one conjugated carboxyl (C4)

and one decoupled carboxyl (C1).

Selectivity: In Metal-Organic Framework (MOF) synthesis, this geometry prevents the

formation of flat sheets, favoring helical or discrete cage topologies.
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Synthesis & Isolation Protocol
The synthesis of 2,6-DNTA is non-trivial because direct nitration of terephthalic acid strongly

favors the 2,5-isomer (meta-direction). The authoritative route requires the nitration of p-xylene

followed by oxidation, necessitating a rigorous isomer separation step.

Experimental Workflow
Reaction Class: Electrophilic Aromatic Substitution followed by Methyl Group Oxidation.[1]

Step 1: Nitration of p-Xylene[2]
Reagents:p-Xylene, Mixed Acid (HNO₃/H₂SO₄).[1]

Conditions: 80°C, controlled addition.

Outcome: A mixture of isomers:

2,3-dinitro-p-xylene (Major, ~60%)

2,6-dinitro-p-xylene (Minor, ~30%)

2,5-dinitro-p-xylene (Minor, ~10%)

Critical Separation: The 2,6-isomer is isolated via fractional crystallization or column

chromatography (Silica gel; Hexanes:EtOAc 19:1) due to solubility differences (2,6-isomer is

less soluble in cold ethanol than the 2,3-isomer).[2]

Step 2: Oxidation to Carboxylic Acid[1]
Precursor: Purified 2,6-dinitro-p-xylene.

Reagents: KMnO₄ (excess) or Na₂Cr₂O₇/H₂SO₄.

Mechanism: Benzylic oxidation.

Product: 2,6-Dinitroterephthalic acid (Precipitates upon acidification).

Visualization: Synthesis & Separation Logic
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Figure 1: Synthetic pathway prioritizing the isolation of the 2,6-isomer from the kinetic mixture

of dinitro-p-xylenes.

Molecular Structure & Crystallographic
Considerations
While the 2,5-isomer crystallizes in the triclinic (

) or monoclinic (

) systems with planar carboxylates, the 2,6-isomer is defined by its deviation from planarity.

Structural Parameters (Predicted & Comparative)
Due to the scarcity of direct CIF data for the free acid 2,6-isomer in open repositories, the

following parameters are derived from high-precision data of homologous nitro-benzoates and

computational steric models.
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Parameter
2,6-DNTA (Steric
Model)

2,5-DNTA
(Standard)

Nitroterephthalic
Acid

C1-COOH Torsion
~80° - 90°

(Orthogonal)

~5° - 15°

(Planar/Twisted)
~4° (Planar)

C4-COOH Torsion 0° - 30° (Coplanar) ~5° - 15° ~4°

Intramolecular H-Bond
Weak/Absent (Due to

twist)

Strong (Nitro-O

HO-C)

Strong (Nitro-O

HO-C)

Symmetry
or

(Molecular)
(Inversion center)

Est.[3] Density ~1.75 - 1.85 g/cm³ 1.82 g/cm³ 1.70 g/cm³

The "Buttressing Effect"
In 2,6-DNTA, the C1 carbon is bonded to the carboxyl group and flanked by two nitro groups at

C2 and C6.

Van der Waals Conflict: The Oxygen radii of the nitro groups overlap significantly with the

carboxyl oxygens if the molecule attempts to remain planar.

Resolution: The C1-COOH group rotates out of the aromatic plane. This destroys the

intramolecular hydrogen bonding seen in the 2,5-isomer (where the nitro and carboxyl are

adjacent but not crowded on both sides).

Crystallographic Consequence: In the solid state, 2,6-DNTA molecules likely pack in

"herringbone" or "slipped stack" motifs to accommodate the protruding carboxyl groups,

reducing

-

stacking efficiency compared to the flat 2,5-isomer.

Hydrogen Bonding Network
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Donor: 2

COOH groups.

Acceptor: 4

Nitro Oxygens + 2

Carbonyl Oxygens.

Pattern: The C4-COOH is expected to form standard

carboxylic acid dimers (head-to-head). The C1-COOH, being orthogonal, may engage in
lateral hydrogen bonding with nitro groups of adjacent chains, creating a 3D cross-linked
network rather than simple 2D sheets.

Comparative Analysis: 2,6- vs. 2,5-
Dinitroterephthalic Acid[2]
Understanding the distinction between these isomers is critical for application scientists.

Feature
2,6-Dinitroterephthalic
Acid

2,5-Dinitroterephthalic
Acid

Steric Profile High Strain: C1 is crowded.
Balanced: Substituents are

spread out.

Ligand Geometry Bent/Twisted: Non-linear linker. Linear/Planar: Step-like linker.

MOF Topology
Forms helices, discrete cages,

or distorted nodes.

Forms pillared-layer or cubic

networks.

Solubility
Higher in polar aprotic solvents

(due to dipole).

Lower (better packing

efficiency).

Reactivity

C1-COOH is sterically

hindered (slower

esterification).

Both COOH groups have

similar reactivity.

Visualization: Steric Conflict Map
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Figure 2: Logical diagram of the steric forces at the C1 position. The simultaneous repulsion

from nitro groups at positions 2 and 6 forces the carboxyl group into an orthogonal

conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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